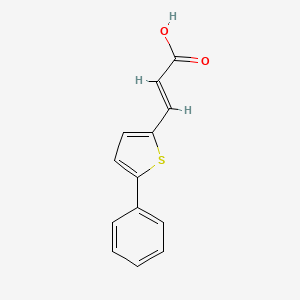

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

Description

Contextualization of Thiophene-based Conjugated Systems in Chemical Research

Thiophene-based conjugated systems are a cornerstone of modern materials science and organic electronics. nih.gov The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, provides a unique combination of chemical stability, electron-rich character, and a propensity for π-π stacking. nih.gov These characteristics make thiophene and its oligomeric and polymeric derivatives ideal building blocks for a wide range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. nih.govnih.govrsc.org The electronic properties of these systems can be finely tuned through chemical modification, making them a versatile platform for developing novel functional materials. nih.gov

Significance of Acrylic Acid Moieties in Organic Synthesis and Functional Materials

Acrylic acid (prop-2-enoic acid) and its derivatives are fundamental components in organic synthesis and polymer chemistry. wikipedia.org The acrylic acid moiety possesses two key functional groups: a carbon-carbon double bond and a carboxylic acid group. This dual functionality allows for a wide range of chemical transformations, including polymerization, esterification, and addition reactions. inchem.org In the context of functional materials, the acrylic acid group can serve as an anchor to bind molecules to surfaces, a polymerizable unit to create larger macromolecular structures, and a component that influences the solubility and electronic properties of a molecule. benthamopen.com

Overview of (E)-3-(5-Phenylthiophen-2-YL)acrylic Acid within the Landscape of Aryl-Thiophene-Acrylic Acid Architectures

This compound belongs to a class of molecules that combine a thiophene ring, a phenyl group, and an acrylic acid linker. This specific arrangement creates an extended π-conjugated system that is expected to have interesting photophysical and electronic properties. The "(E)" designation refers to the stereochemistry of the double bond in the acrylic acid moiety, indicating that the thiophene ring and the carboxylic acid group are on opposite sides of the double bond. This configuration generally leads to a more linear and planar molecular structure, which can facilitate intermolecular interactions and charge transport in the solid state.

Academic Research Trends and Focus Areas for this compound

Academic research into aryl-thiophene-acrylic acid architectures is driven by the quest for new materials with tailored optical and electronic properties. Studies on similar compounds suggest that research on this compound would likely focus on its potential as an organic semiconductor, a component in dye-sensitized solar cells, or as a building block for more complex conjugated polymers. nih.gov Furthermore, the biological activity of thiophene derivatives is an area of growing interest, with some studies exploring their potential as pharmaceutical agents. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical and physical properties, synthesis, and potential applications. The information presented is based on available scientific literature and data for the title compound and closely related analogues.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDVSCUPOVDRQE-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422209 | |

| Record name | (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58267-95-1 | |

| Record name | (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 3 5 Phenylthiophen 2 Yl Acrylic Acid and Its Derivatives

Established Synthetic Pathways for (E)-3-(5-Phenylthiophen-2-YL)acrylic Acid

The primary route to this compound involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group.

The most established and widely utilized method for synthesizing this compound is the Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of 5-phenylthiophene-2-carbaldehyde (B91291) with malonic acid. nih.govnih.gov The significance of 5-phenylthiophene-2-carbaldehyde as a starting material lies in its aldehyde functional group, which readily participates in condensation reactions to form new carbon-carbon bonds.

In a typical procedure, 5-phenylthiophene-2-carbaldehyde and malonic acid are heated in a solvent such as pyridine, which also acts as the basic catalyst. A small amount of a secondary amine, like piperidine (B6355638), is often added to accelerate the reaction. The reaction proceeds through an initial Knoevenagel condensation to form a transient dicarboxylic acid intermediate, which then undergoes in-situ decarboxylation under the reaction conditions to yield the desired α,β-unsaturated acrylic acid. organic-chemistry.orgresearchgate.net This method is highly effective and generally affords the thermodynamically more stable (E)-isomer with high selectivity. nih.gov

Table 1: Knoevenagel-Doebner Condensation for this compound

| Starting Material | Reagent | Catalyst/Solvent | Key Transformation | Product |

|---|

While the Knoevenagel-Doebner condensation is the preferred method, other classic condensation reactions are, in principle, applicable to the synthesis of arylacrylic acids. Reactions such as the Perkin condensation, which involves the reaction of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt, could potentially be adapted. Similarly, the Claisen-Schmidt condensation between an aldehyde and a ketone or ester followed by hydrolysis could provide a route to the target molecule, though this is less direct for synthesizing the free acid. However, for the specific synthesis of this compound, the Knoevenagel-Doebner approach remains the most direct and efficient pathway reported in synthetic literature.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues allows for the fine-tuning of the molecule's properties. These syntheses typically involve preparing a substituted 5-phenylthiophene-2-carbaldehyde intermediate, which is then subjected to a Knoevenagel-Doebner condensation.

Halogenated derivatives, particularly brominated analogues, are valuable intermediates for further functionalization via cross-coupling reactions. The synthesis of a brominated this compound derivative can be achieved by starting with a brominated thiophene (B33073) precursor. For example, a 4-bromo-5-phenylthiophene-2-carbaldehyde (B2369051) can be prepared and subsequently used in a Knoevenagel-Doebner condensation with malonic acid.

The synthesis of the required aldehyde precursor can be accomplished through various routes. One approach involves the regioselective bromination of 5-phenylthiophene followed by formylation. Alternatively, Suzuki-Miyaura cross-coupling of a dibrominated thiophene carbaldehyde, such as 4,5-dibromothiophene-2-carbaldehyde, with one equivalent of phenylboronic acid can yield the desired intermediate. nih.gov This aldehyde can then be reacted with malonic acid under standard Knoevenagel-Doebner conditions to yield the final brominated acrylic acid. nih.govmdpi.com

Table 2: Synthesis of a Brominated Thiophene-Acrylic Acid Analogue

| Precursor Synthesis | Reaction Type | Key Reagents | Intermediate |

|---|---|---|---|

| 4,5-Dibromothiophene-2-carbaldehyde + Phenylboronic Acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | 4-Bromo-5-phenylthiophene-2-carbaldehyde |

| Final Condensation | Reaction Type | Key Reagents | Product |

Introducing alkyl chains onto the thiophene ring can enhance solubility in organic solvents and influence the material's morphology in solid-state applications. The synthesis of an alkyl-substituted derivative, such as a hexyl analogue, follows a similar strategy of preparing a substituted aldehyde first.

The synthesis can begin with 3-hexylthiophene. This precursor can be functionalized to introduce the phenyl group at the 5-position and the carbaldehyde at the 2-position. For instance, regioselective lithiation and subsequent reaction with an appropriate electrophile can be used to build the substituted thiophene core. mdpi.com Once the 5-phenyl-3-hexylthiophene-2-carbaldehyde is obtained, it is subjected to a Knoevenagel-Doebner condensation with malonic acid to furnish the desired (E)-3-(5-phenyl-3-hexylthiophen-2-yl)acrylic acid.

Cyanoacrylic acid derivatives of phenylthiophene are widely used as acceptor and anchoring groups in organic dyes for applications like dye-sensitized solar cells. researchgate.net The synthesis of these compounds is achieved through a direct Knoevenagel condensation of 5-phenylthiophene-2-carbaldehyde with an active methylene compound containing a nitrile group. scielo.brresearchgate.net

The most common reagent for this transformation is cyanoacetic acid. The reaction proceeds under similar conditions to the Doebner modification, often catalyzed by a weak base like piperidine or potassium hydroxide (B78521) in a suitable solvent. scielo.brresearchgate.net The condensation yields (E)-2-cyano-3-(5-phenylthiophen-2-yl)acrylic acid directly. This method is efficient and provides the target molecule in good yields. organic-chemistry.org Alternatively, ethyl cyanoacetate (B8463686) can be used, which produces the corresponding ethyl ester that can be hydrolyzed in a subsequent step if the free acid is required. scielo.org.mx

Table 3: Synthesis of Cyanoacrylic Acid Derivative

| Starting Material | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| 5-Phenylthiophene-2-carbaldehyde | Cyanoacetic Acid | KOH, Water, 75 °C, Microwave | (E)-2-Cyano-3-(5-phenylthiophen-2-yl)acrylic acid |

Heteroaryl-Substituted Derivatives (e.g., Phenothiazine-Containing Analogues)

The incorporation of bulky, electron-rich heteroaryl systems like phenothiazine (B1677639) into the this compound scaffold can be achieved through multi-step synthetic sequences. Phenothiazines are a class of heterocyclic compounds known for their broad range of applications. nih.gov The synthesis of phenothiazine-containing analogues typically begins with the preparation of a suitable N-alkyl-phenothiazine-3-carbaldehyde. researchgate.net This aldehyde can then serve as a key intermediate.

One potential pathway involves a condensation reaction. For instance, the phenothiazine-3-carbaldehyde can be reacted with a derivative of thiophene acetic acid. This approach, analogous to a Knoevenagel or Perkin reaction, would form the acrylic acid moiety while linking the phenothiazine and thiophene rings. The specific reaction conditions, such as the choice of base and solvent, would be critical to ensure the desired (E)-isomer is the major product.

Alternatively, synthetic routes can be designed where the phenothiazine moiety is introduced at a different position. For example, a 3-N′-arylaminophenothiazine could be synthesized and subsequently coupled to a pre-functionalized thiophene acrylic acid derivative. nih.gov The synthesis of these asymmetrical phenothiazine derivatives can be achieved through reactions of 3-(phenylamino)phenothiazin-5-ium triiodide with various arylamines. nih.gov A series of novel phenothiazine-linked 1,2,4-triazole (B32235) derivatives have been synthesized through a multi-step reaction starting from a key intermediate which is then condensed with various aldehydes. researchgate.net This highlights the versatility of using functionalized phenothiazines as building blocks. researchgate.netnih.gov

Table 1: Synthetic Strategies for Phenothiazine-Containing Analogues

| Strategy | Key Intermediates | Reaction Type | Potential Product Class |

|---|---|---|---|

| Condensation | N-Alkyl-phenothiazine-3-carbaldehyde, Thiophene-2-acetic acid derivative | Knoevenagel / Perkin Reaction | (E)-3-(5-(Phenothiazin-yl)thiophen-2-yl)acrylic acid |

| Coupling Reaction | 3-N′-Arylaminophenothiazine, Functionalized thiophene acrylic acid | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Arylamino-phenothiazine substituted thiophene acrylic acids |

Other Thiophene and Furan (B31954) Analogues with Related Structures

The synthesis of related analogues where the phenyl group is replaced by other aromatic systems, or where the thiophene ring is replaced by a furan ring, utilizes well-established heterocyclic chemistry methods. The Paal-Knorr synthesis is a classic and versatile method for preparing thiophenes, furans, and pyrroles from 1,4-dicarbonyl compounds. pharmaguideline.comgoogle.com For thiophene synthesis, the 1,4-dicarbonyl compound is heated with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comderpharmachemica.com For furan synthesis, the 1,4-dicarbonyl is subjected to dehydration, often with an acid catalyst. google.comorganic-chemistry.org

Another powerful method is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to yield 2-aminothiophenes. pharmaguideline.com These amino-substituted thiophenes can be further modified to introduce the acrylic acid side chain.

The synthesis of 3-aryl-2-(thienyl)acrylonitriles, which are structurally related to the target compound, has been achieved through the reaction of aromatic aldehydes with 2- or 3-thienylacetonitriles in the presence of a base like potassium tert-butoxide. researchgate.net Similarly, 3-(furan-2-yl)propenoic acids can be synthesized by the condensation of furan-2-carbaldehydes with malonic acid. nih.gov These methods can be adapted to produce a wide array of analogues by varying the starting aldehyde or the heterocyclic acetonitrile/acetic acid derivative.

Table 2: General Synthetic Routes for Thiophene and Furan Analogues

| Synthetic Method | Starting Materials | Heterocycle Formed | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfur source (e.g., P₂S₅) | Thiophene | Forms substituted thiophenes. pharmaguideline.comderpharmachemica.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Dehydrating agent (e.g., acid) | Furan | Forms substituted furans. google.comorganic-chemistry.org |

| Gewald Synthesis | α-cyano ester, Ketone/aldehyde, Elemental sulfur | 2-Aminothiophene | Provides highly functionalized thiophenes. pharmaguideline.com |

Derivatization Strategies of the Core Structure

Functionalization at the Thiophene Ring

The thiophene ring is a versatile platform for chemical modification, allowing for the introduction of various substituents to tune the molecule's properties. researchgate.net Compared to benzene, the thiophene ring is generally more reactive towards electrophilic substitution, with reactions preferentially occurring at the C2 and C5 positions. pharmaguideline.com In the case of this compound, the C5 position is already occupied by a phenyl group. The remaining C3 and C4 positions are available for functionalization.

Electrophilic substitution reactions such as halogenation, nitration, and acylation can be used to introduce functional groups onto the thiophene ring. The directing effects of the existing phenyl and acrylic acid groups will influence the regioselectivity of these reactions. The versatility of the thiophene motif is widely exploited in the construction of functional π-conjugated structures. researchgate.net

Furthermore, lithiation of the thiophene ring followed by reaction with an electrophile is a powerful strategy for introducing a wide range of substituents. For instance, bromination of the thiophene ring can provide a handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille coupling) to attach other aryl or alkyl groups. rsc.org This approach allows for the synthesis of complex derivatives with extended conjugation or specific functionalities. The development of 5-(phenylthiophene)carboxylic acid derivatives for specific applications has shown that modifications on both the phenyl and thiophene rings are crucial for tuning activity. nih.gov

Modifications of the Acrylic Acid Functional Group (e.g., Esterification)

The acrylic acid functional group is a key site for derivatization, offering a route to esters, amides, and other related functionalities. Esterification is a common modification, which can alter the compound's solubility, polarity, and biological interactions. nih.gov

Esters of this compound can be readily prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride or anhydride first. google.com A highly efficient method for the esterification of poly(acrylic acid) involves using a wide variety of halogenated compounds with 1,1,3,3-tetramethylguanidine (B143053) as a promoter at room temperature. rsc.org This method is favorable in polar solvents like DMSO and can achieve a high degree of esterification in a short time. rsc.org

Another approach involves the reaction of oxazolone (B7731731) derivatives with various alcohols in the presence of a base like triethylamine (B128534) to yield acrylate (B77674) esters. nih.gov Beyond esterification, the carboxylic acid can be converted into amides by reaction with amines using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This opens up the possibility of attaching a wide range of amine-containing fragments, including amino acids, peptides, or other bioactive molecules. These modifications of the acrylic acid group are critical for creating libraries of compounds with diverse properties. benthamopen.com

Table 3: Methods for Modifying the Acrylic Acid Group

| Modification | Reagents | Product | Reaction Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Alkyl acrylate | Reflux |

| Esterification via Acyl Halide | Thionyl chloride (SOCl₂), then Alcohol | Alkyl acrylate | Typically mild to room temperature |

| Guanidine-Promoted Esterification | Halogenated compound (e.g., Alkyl iodide), TMG | Alkyl acrylate | Room temperature, Polar solvents (e.g., DMSO). rsc.org |

Spectroscopic Data for this compound Not Found

Following a comprehensive search for the spectroscopic characterization data of this compound, the specific information required to populate the requested article sections could not be located within the available resources. Detailed experimental data for this specific compound, including Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), advanced two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and MALDI-TOF-MS, were not found in the search results.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for confirming the molecular structure of a compound by identifying its functional groups and the vibrations of its chemical bonds.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is typically dominated by a very broad absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding.

A sharp and intense absorption peak is expected around 1680–1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the acrylic acid. The exact position of this peak is influenced by the conjugation with the adjacent C=C double bond. The stretching vibration of the vinyl C=C bond of the acrylic acid moiety typically appears in the 1620–1640 cm⁻¹ region. Furthermore, characteristic peaks for the aromatic C=C stretching vibrations from both the phenyl and thiophene rings are observed in the 1400–1600 cm⁻¹ range. Vibrations associated with the C-S bond in the thiophene ring are generally weaker and found at lower wavenumbers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 2500–3300 (broad) | Carboxylic Acid |

| C=O stretch | 1680–1710 (strong) | Conjugated Carboxylic Acid |

| C=C stretch (alkene) | 1620–1640 | Acrylic Acid |

| C=C stretch (aromatic) | 1400–1600 | Phenyl & Thiophene Rings |

| C-O stretch | 1210–1320 | Carboxylic Acid |

| O-H bend | 920–950 (broad) | Carboxylic Acid |

Electronic Spectroscopy and Photophysical Analysis

Electronic spectroscopy provides insights into the electronic transitions within the molecule, its ability to absorb light, and its subsequent photophysical behavior, such as fluorescence.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, which is typical for molecules with extensive π-conjugation. The primary absorption arises from π → π* electronic transitions within the conjugated system that spans the phenyl, thiophene, and acrylic acid groups. Research on structurally similar phenylthiophene derivatives shows intense absorption maxima (λmax) typically in the range of 350–400 nm. nih.gov

The position of the absorption maximum can be influenced by the solvent, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red) shift of the λmax is often observed, indicating a more stabilized excited state due to solvent-solute interactions. nih.gov

| Electronic Transition | Expected λmax Range (nm) | Molecular Origin |

|---|---|---|

| π → π* | 350–400 | Conjugated Phenyl-Thiophene-Acrylate System |

Compounds with a donor-π-acceptor (D-π-A) architecture, like this compound, often exhibit fluorescence. The phenyl-thiophene unit can act as an electron donor and the acrylic acid as an electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the donor part to the acceptor part, leading to a highly polar excited state.

The fluorescence emission spectrum is expected to be a broad, structureless band that is highly sensitive to the polarity of the solvent. In nonpolar solvents, the emission would occur at shorter wavelengths. As solvent polarity increases, the polar ICT excited state is stabilized, resulting in a significant bathochromic (red) shift in the emission wavelength. nih.gov For instance, similar thiophene-based D-π-A compounds have shown emission shifts of over 150 nm when moving from a nonpolar to a polar solvent. nih.gov The difference between the absorption and emission maxima (the Stokes shift) also tends to increase with solvent polarity, reflecting the greater structural relaxation in the excited state.

The strong absorption in the visible spectrum makes this compound a candidate for use as a photosensitizer in dye-sensitized solar cells (DSSCs). In this context, its light-harvesting efficiency (LHE) is a crucial parameter. The LHE is defined as the fraction of incident photons that are absorbed by the dye at a specific wavelength and is calculated as LHE = 1 - 10-A, where A is the absorbance of the dye anchored to the semiconductor surface (e.g., TiO₂).

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound, with a molecular formula of C₁₃H₁₀O₂S, the theoretical elemental composition is calculated based on its molecular weight of 230.29 g/mol .

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 67.82% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.38% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.90% |

| Sulfur | S | 32.06 | 1 | 32.060 | 13.92% |

| Total | 230.281 | 100.02% |

Note: Total percentage may not be exactly 100% due to rounding.

Experimental values obtained from an elemental analyzer for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values.

Synthesis and Manufacturing

Synthetic Routes

Common synthetic routes for preparing aryl-thiophene-acrylic acids like (E)-3-(5-phenylthiophen-2-YL)acrylic acid include the Knoevenagel condensation and the Heck reaction.

The Knoevenagel condensation is a widely used method for forming carbon-carbon double bonds. mdpi.comrltsc.edu.in In the context of synthesizing this compound, this would likely involve the reaction of 5-phenylthiophene-2-carbaldehyde (B91291) with malonic acid in the presence of a base, followed by decarboxylation. This method is often preferred due to its high stereoselectivity for the (E)-isomer. nih.gov

The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi.comrug.nl For the synthesis of this compound, this could involve the reaction of a halogenated 5-phenylthiophene (e.g., 2-bromo-5-phenylthiophene) with acrylic acid or one of its esters. researchgate.netodinity.com

Purification and Characterization

Following synthesis, this compound would be purified using standard techniques such as recrystallization or column chromatography. Its identity and purity would then be confirmed by a combination of spectroscopic methods, including NMR, IR, and mass spectrometry, as well as melting point analysis.

Applications in Advanced Materials and Organic Electronics

Dye-Sensitized Solar Cells (DSSCs)

The molecular architecture of (E)-3-(5-phenylthiophen-2-yl)acrylic acid, characterized by a donor-π-bridge-acceptor (D-π-A) framework, is highly suitable for use in dye-sensitized solar cells (DSSCs). In this context, the molecule acts as a sensitizer (B1316253), absorbing sunlight and initiating the process of converting light into electrical energy.

Key strategies for optimization include:

Altering Donor/Acceptor Groups: The choice of electron donor and acceptor groups has a profound impact on the dye's electronic properties. The incorporation of a 5-(hexylthio)thiophen-2-yl substituent has been shown to produce a notable hyperchromic effect and a bathochromic shift in the absorption spectrum, leading to an improved short-circuit current (Jsc) of 18.7 mA cm⁻² and a high PCE of 10.2%. researchgate.net

Structural Planarity and Stability: Fused-thiophene systems, such as thienoacenes, have emerged as promising π-conjugated moieties due to their structural planarity, extended molecular conjugation, and chemical stability. mdpi.com A sensitizer incorporating a benzothiophene (B83047) and a thienothiophene-vinylene-thienothiophene unit achieved a PCE of 9.1% with a Jsc of 17.61 mA·cm⁻², a Voc of 0.71 V, and a fill factor of 0.72. mdpi.com This dye also demonstrated excellent long-term stability. mdpi.com

The following table summarizes the performance of various DSSCs employing differently designed thiophene-based sensitizers.

| Sensitizer Design | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Source |

| N-arylphenothiazine (no π-spacer) | 10.1 | 0.83 | 0.68 | 5.7 | researchgate.net |

| Benzothiophene & TT-vinyline-TT unit | 17.61 | 0.71 | 0.72 | 9.1 | mdpi.com |

| Triazolate with 5-(hexylthio)thiophen-2-yl | 18.7 | - | - | 10.2 | researchgate.net |

The thiophene-acrylic acid moiety is central to the primary charge transfer processes in DSSCs. rsc.org Upon photoexcitation, an electron is promoted from the dye's highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). rsc.org

The key functions of this moiety are:

Electron Delocalization: The thiophene (B33073) ring, acting as a π-bridge, enhances electron delocalization across the molecule. This facilitates the efficient transfer of the excited electron from the donor part of the dye to the acceptor part. rsc.orgmdpi.com

Electron Injection: The acrylic acid group serves two critical purposes. Firstly, it acts as an electron acceptor. Secondly, its carboxylic acid function anchors the dye molecule to the surface of the TiO2 semiconductor. This covalent binding creates a strong electronic coupling between the dye's LUMO and the conduction band of the TiO2, enabling the rapid and efficient injection of the excited electron from the dye into the semiconductor. rsc.orgmdpi.com

Charge Recombination Prevention: The rate of charge recombination, where the injected electron returns to the oxidized dye or the electrolyte, is a critical factor limiting DSSC efficiency. rsc.org The molecular structure of the dye, including the length of the π-spacer and the presence of bulky side groups, can influence this rate by physically blocking the recombination pathways. mdpi.com

Ab initio molecular dynamics studies have been used to investigate the rates of electron transfer, hole transfer, and charge recombination, confirming the integral role of the D-π-A structure in these dynamics. rsc.org

Beyond DSSCs, derivatives of thiophene-acrylic acid are valuable for interface engineering in other photovoltaic technologies, most notably perovskite solar cells (PSCs). The interfaces between the different layers of a PSC are critical for device performance and stability. researchgate.netbohrium.com

Poly(3-thiophene acetic acid) (P3TAA), a polymer derivative, has been successfully employed as a hole transporting material (HTM) in an n-i-p device architecture. rsc.orgresearchgate.net When used as an interfacial layer between the perovskite absorber and the metal electrode, P3TAA offers several advantages:

Improved Efficiency: Devices using P3TAA as the HTM have demonstrated an average power conversion efficiency of 7.38%, outperforming similar devices using the more common poly(3-hexylthiophene) (P3HT), which showed an efficiency of 5.85%. rsc.org

Enhanced Stability: The longevity of P3TAA-based cells stored in air was found to be greater than that of P3HT-based cells, indicating that the thiophene acetic acid structure contributes to improved device stability. rsc.org

Defect Passivation: The carboxylic acid groups can interact with the perovskite surface, passivating defects and mitigating ion migration, which are common sources of degradation and efficiency loss in PSCs. researchgate.net This self-passivation can lower the energy barrier for charge transport and reduce carrier recombination in the active layer. rsc.org

These findings highlight the significant influence of the interface on the performance of hybrid solar cells and the potential of thiophene-acrylic acid based materials to address key challenges in PSC stability and efficiency. researchgate.netrsc.org

Photocatalysis and Energy Conversion

The excellent photophysical properties of thiophene-acrylic acid derivatives also make them effective photosensitizers in photocatalytic systems for energy conversion, including hydrogen generation and carbon dioxide reduction.

Photocatalytic hydrogen production from water is a promising strategy for generating clean fuel. In these systems, a photosensitizer absorbs light and transfers energy to a catalyst, driving the water-splitting reaction. Thiophene-based molecules with acrylic acid anchoring groups have been investigated for this purpose.

Donor-(π-acceptor)2 dyes, featuring a donor core, a thiophene-based π-spacer, and a cyanoacrylic acid acceptor/anchoring group, have been successfully used as photosensitizers in combination with a Pt/TiO2 catalyst for H2 production. researchgate.net Research has shown that careful design of the thiophene π-spacer leads to enhanced optical properties. researchgate.net These thiophene-based sensitizers exhibit improved stability over long irradiation times (20 hours) and enhanced performance in terms of H2 production rates. researchgate.net Furthermore, the incorporation of thiophene as a π-spacer in conjugated porous polymers has been shown to enhance electron delocalization, reduce charge transfer distance, and improve the migration of photogenerated carriers, leading to efficient hydrogen evolution. rsc.org A thiophene-linked polymer achieved a high hydrogen evolution rate (HER) of 16.75 mmol h⁻¹ g⁻¹, underscoring the critical role of the thiophene unit in designing high-performance photocatalysts. rsc.org

The conversion of carbon dioxide (CO2) into valuable fuels and chemicals is a key goal in sustainable chemistry. columbia.edursc.org Hybrid systems that couple photosensitizers with catalysts are being developed for the reduction of CO2. Thiophene-containing molecules have been integrated into these systems to facilitate light-driven catalysis.

For example, rhenium (Re) coordination complexes featuring thiophene-substituted bipyridine ligands have been synthesized and tested for the electrocatalytic reduction of CO2. researchgate.net When these complexes are electropolymerized onto an electrode surface, the resulting conductive polymer film allows for efficient electron transport from the electrode to the rhenium catalytic center. researchgate.net These chemically modified electrodes demonstrate significant catalytic activity for CO2 reduction and show higher relative stability compared to their homogeneous solution counterparts. researchgate.net While not a direct photocatalytic system, this demonstrates the utility of the thiophene moiety in creating stable and active catalytic systems for CO2 reduction, where the acrylic acid group could serve as an effective anchor to a semiconductor surface for photosensitization.

Polymer Science and Conjugated Polymers

The presence of a polymerizable acrylic acid group makes this compound a valuable monomer for the synthesis of novel conjugated polymers. These polymers can combine the electronic properties of the polythiophene backbone with the functionality of the acrylic acid side chains.

Polythiophene derivatives are a significant class of π-conjugated polymers known for their stability and tunable electronic properties. nih.gov The synthesis of polymers incorporating this compound can be achieved through various polymerization methods. The properties of the resulting poly(thiophene-acrylic acid) derivatives can be tailored by modifying the polymer backbone and the side chains. nih.gov

General synthetic routes for polythiophene derivatives include:

Chemical Oxidative Polymerization: Using oxidants like FeCl3 to polymerize thiophene monomers. nih.gov

Grignard Metathesis (GRIM) Polymerization: A controlled polymerization method that allows for the synthesis of regioregular polythiophenes with well-defined structures. polymer.cn

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for creating well-defined conjugated polymer architectures. nih.gov

The incorporation of the phenyl and acrylic acid groups onto the thiophene monomer influences the properties of the resulting polymer. The bulky phenyl group can affect the planarity of the polymer backbone and, consequently, its electronic properties and solubility. The acrylic acid group provides a site for post-polymerization modification and can influence the polymer's solubility and interaction with other materials. The properties of these polymers, such as solubility, thermal stability, and conductivity, are highly dependent on the substituents. nih.gov For example, introducing side chains can improve solubility in common organic solvents, a crucial factor for solution-based processing of electronic devices. nih.govpolymer.cn

To synthesize polymers with controlled molecular weights, low dispersity, and complex architectures, controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method that is compatible with a wide range of functional monomers, including acrylic acids. nih.govrsc.org

The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with "living" characteristics. This control over the polymerization process is essential for creating well-defined block copolymers and other advanced polymer structures. mdpi.com The polymerization of an acrylic derivative like this compound via RAFT would enable the creation of homopolymers or block copolymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

Table 2: Key Features of RAFT Polymerization

| Feature | Description |

|---|---|

| Control over Molecular Weight | The molecular weight of the polymer increases linearly with monomer conversion. rsc.org |

| Low Dispersity (PDI) | RAFT polymerization typically yields polymers with a narrow molecular weight distribution (PDI < 1.5). mdpi.comresearchgate.net |

| Versatility | Compatible with a wide variety of monomers, including those with functional groups like carboxylic acids. nih.gov |

| "Living" Characteristics | The polymer chains retain their active ends, allowing for the synthesis of block copolymers through sequential monomer addition. rsc.org |

The synthesis of block copolymers, such as poly(3-hexylthiophene)-block-poly(acrylic acid), demonstrates the utility of combining thiophene-based materials with acrylic polymers to create functional materials with tailored self-assembly properties. researchgate.net

Conjugated polymers, particularly polythiophene derivatives, are at the forefront of research in organic electronics. nih.gov Their semiconducting properties make them suitable for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The electronic and optical properties of these polymers can be fine-tuned by modifying their chemical structure. nih.gov Incorporating monomers like this compound into a conjugated polymer backbone can influence key parameters such as the bandgap, charge carrier mobility, and thin-film morphology. The phenylthiophene unit contributes to the extended π-conjugation necessary for charge transport, while the acrylic acid side chain can be used to control the polymer's processing characteristics and interfacial properties in multilayered devices.

For instance, in OFETs, the ability of the polymer to form well-ordered, crystalline domains in the thin film is crucial for achieving high charge carrier mobility. ntu.edu.tw In OPVs, the polymer's absorption spectrum and energy levels (HOMO/LUMO) must be optimized for efficient light harvesting and charge separation at the donor-acceptor interface. polymer.cn The design and synthesis of novel polythiophene derivatives, including those derived from this compound, are key to advancing the performance of organic electronic devices. rsc.org

Substrate Specificity and Enzymatic Reactions

Ferulic acid decarboxylase from Saccharomyces cerevisiae (ScFDC1) is a versatile biocatalyst known for its ability to decarboxylate a range of substituted cinnamic acids to produce synthetically valuable styrenes. nih.gov The enzyme operates via a novel 1,3-dipolar cycloaddition mechanism involving a prenylated flavin mononucleotide (prFMN) cofactor. nih.govwikipedia.org Research into the substrate scope of ScFDC1 has demonstrated its high tolerance for non-natural substrates, including various bulky aryl and heteroaryl cinnamic acid analogues. nih.gov

In a comprehensive screening of its substrate panel, ScFDC1 expressed in E. coli whole cells was shown to successfully transform this compound. nih.gov This confirms that the phenylthiophene moiety is accepted within the enzyme's active site, leading to a decarboxylation reaction. The ability of FDC1 to process this heteroaromatic substrate highlights its potential as a flexible biocatalyst for producing novel styrene (B11656) derivatives. nih.gov

| Substrate | Enzyme | Conversion (%) | Reaction Time |

|---|---|---|---|

| This compound | ScFDC1 (whole cell) | >95% | Not specified |

Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the reversible elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. turner-biocatalysis.comfrontiersin.org The reverse reaction, the addition of ammonia to α,β-unsaturated arylacrylates, is a powerful biocatalytic method for producing optically pure L-amino acids. turner-biocatalysis.compu-toyama.ac.jp

Studies investigating the substrate specificity of PAL have explored various heteroaryl-acrylates. Research has shown that acrylic acids substituted with a thiophenyl group at the beta-position are good substrates for phenylalanine ammonia-lyase from parsley (Petroselinum crispum). nih.gov The proposed mechanism involves a Friedel-Crafts-type electrophilic attack on the aromatic ring of the substrate as the initial step. nih.gov The acceptance of thiophenyl-containing acrylates like this compound underscores the enzyme's utility in synthesizing non-natural, heteroaromatic amino acids. nih.gov

Rational Design and Engineering of Enzyme Active Sites

The modification of enzyme active sites through rational design is a key strategy for enhancing catalytic activity and expanding substrate scope. nih.gov The three-dimensional structures of FDC1 and PAL provide templates for such engineering efforts. researchgate.netnih.gov

For Ferulic Acid Decarboxylase (FDC1), the active site is a large hydrophobic cavity. researchgate.netasm.orgosti.gov While FDC1 already shows activity towards this compound, its efficiency could potentially be improved. Computational studies and site-directed mutagenesis have shown that modifying specific residues, such as I330 in ScFDC1, can alter substrate specificity and improve activity towards bulky substrates. nih.gov Engineering the active site to better accommodate the steric bulk of the phenylthiophene group could enhance binding and turnover rates.

In the case of Phenylalanine Ammonia-Lyase (PAL), the aromatic binding pocket is a primary target for engineering. Studies on PAL from Petroselinum crispum (PcPAL) have identified residues like F137 as critical for defining the shape of the active site and interacting with the substrate's aromatic moiety. researchgate.netrsc.org For a substrate like this compound, rational design could involve mutating residues within this binding pocket to reduce steric hindrance, thereby creating a more relaxed and favorable enzyme-substrate complex and improving catalytic efficiency. researchgate.net

Biocatalytic Synthesis of Chiral Intermediates (e.g., Enantiopure Amino Acids)

The acceptance of this compound as a substrate by Phenylalanine Ammonia-Lyase (PAL) directly enables its use in the synthesis of valuable chiral intermediates. Specifically, PAL can catalyze the stereoselective addition of ammonia across the double bond of the acrylic acid to produce the enantiomerically pure non-natural amino acid, L-2-amino-3-(5-phenylthiophen-2-yl)propanoic acid. turner-biocatalysis.comnih.gov

This biocatalytic approach offers significant advantages over traditional chemical synthesis, including high enantioselectivity, operation under mild reaction conditions, and excellent atom economy. turner-biocatalysis.comfrontiersin.orgnih.gov Research has confirmed that L-enantiomers of various heteroaryl-2-alanines can be effectively prepared from their corresponding acrylates using PAL in the presence of high ammonia concentrations. nih.gov This positions PAL as a key biocatalyst for the sustainable production of novel, optically pure amino acids for pharmaceutical and other applications. frontiersin.org

Enzyme Inhibition Studies of Acrylic Acid Derivatives (e.g., Urease, α-Glucosidase)

While this compound itself has been studied as a substrate, the broader class of acrylic acid derivatives has been investigated for enzyme inhibitory potential. Research on new acrylic acid derivatives isolated from Achillea mellifolium has demonstrated significant inhibitory activity against urease and α-glucosidase. mdpi.comnih.gov

| Compound | Urease IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| Compound 1 | 16.87 ± 0.02 | Mild Inhibition |

| Compound 2 | 13.71 ± 0.07 | Mild Inhibition |

| Compound 3 | 10.46 ± 0.03 | Mild Inhibition |

| Thiourea (Standard) | 21.5 ± 0.01 | N/A |

| Acarbose (Standard) | N/A | 287.1 ± 0.03 |

Conclusion

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid is a molecule with a structure that suggests significant potential in the fields of materials science and medicinal chemistry. Its combination of a thiophene-based conjugated system and an acrylic acid moiety makes it a promising candidate for a variety of applications, from organic electronics to drug discovery. While detailed experimental data on this specific compound is currently limited, the analysis of its structural features and the properties of related compounds provides a strong foundation for future research and development. Further experimental investigation into its synthesis, characterization, and performance in various applications is warranted to fully unlock its potential.

Mechanistic Research in Medicinal Chemistry and Biological Activity

Antiproliferative Activities and Molecular Mechanisms

While direct studies on (E)-3-(5-Phenylthiophen-2-YL)acrylic acid are limited, extensive research on analogous structures, particularly those containing acrylic acid and thiophene (B33073) moieties, has shed light on their potent antiproliferative effects. These compounds have been investigated for their ability to impede the growth and proliferation of cancer cells through various molecular pathways.

Induction of Apoptotic Cell Death Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Thiophene derivatives have been shown to initiate this process in cancer cells. For instance, a novel thiophene derivative, F8, was found to induce apoptosis in lymphoma, leukemia, and other cancer cell lines. This process is often characterized by specific cellular events, including the externalization of phosphatidylserine, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane. The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic cascade, leading to the systematic dismantling of the cell.

In studies of other structurally related compounds, the induction of apoptosis is a common finding. For example, certain acrylate (B77674) derivatives have been observed to significantly increase the population of apoptotic cells in breast cancer cell lines. This is often accompanied by an upregulation of pro-apoptotic proteins like p53 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.

Inhibition of Tubulin Polymerization

A significant target for many antiproliferative compounds is the cellular cytoskeleton, specifically the protein tubulin. Tubulin polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics can lead to mitotic arrest and subsequent cell death.

Several acrylic acid derivatives have been identified as inhibitors of tubulin polymerization. These molecules often act at the colchicine (B1669291) binding site of tubulin, preventing the assembly of microtubules. For example, a variety of 3-(4-chlorophenyl)acrylic acid derivatives have demonstrated potent inhibition of β-tubulin polymerization, with some compounds showing inhibitory effects comparable to the well-known tubulin inhibitor, Combretastatin (B1194345) A-4 (CA-4). The ability to disrupt the formation of the mitotic spindle is a hallmark of this class of compounds.

Cell Cycle Arrest Mechanisms

By disrupting normal cellular processes, antiproliferative agents can cause the cell cycle to halt at specific checkpoints, preventing the cell from progressing to division. This cell cycle arrest is a crucial mechanism for controlling cancer cell proliferation.

Research on acrylic acid and thiophene-containing compounds has consistently shown their ability to induce cell cycle arrest, most commonly at the G2/M phase. This phase is critical for the final preparations before mitosis. For example, certain acrylate esters have been shown to cause a significant accumulation of cells in the G2/M phase in breast cancer cell lines. This arrest is often a direct consequence of the inhibition of tubulin polymerization, as the cell's mitotic spindle checkpoint is activated when microtubules are not properly formed. This sustained arrest can ultimately trigger apoptosis.

Design and Exploration as Combretastatin Analogues

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. Its simple chemical structure and high potency have made it a lead compound for the design of numerous synthetic analogues with improved pharmacological properties.

The structural features of this compound, particularly the acrylic acid linker and the aromatic rings, make it a candidate for exploration as a combretastatin analogue. The design of such analogues often involves replacing the cis-stilbene (B147466) bridge of CA-4 with other linkers to improve stability and bioavailability. The thiophene ring, in particular, has been used as a bioisosteric replacement for the phenyl ring in many drug candidates to enhance their therapeutic profile. The development of novel acrylate-based derivatives as combretastatin analogues has shown promise, with some compounds exhibiting potent cytotoxic effects and significant inhibition of tubulin polymerization.

Role of Thiophenyl Moieties in the Design of Novel Therapeutic Agents

The thiophene ring is a privileged scaffold in medicinal chemistry due to its versatile biological activities. nih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and metabolic stability, and enhance its interaction with biological targets. researchgate.net The thiophene moiety is considered a bioisostere of the phenyl ring and is often incorporated into drug candidates to improve their efficacy and safety profiles. researchgate.net

Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov In the context of cancer therapy, the thiophene nucleus is a key component of numerous compounds that exhibit potent antiproliferative effects. nih.gov The ability of the thiophene ring to participate in various chemical reactions allows for the synthesis of diverse libraries of compounds for drug discovery. derpharmachemica.com

Research into Biological Pathways and Disease Mechanisms

The investigation of thiophene-based compounds has provided valuable insights into various biological pathways and disease mechanisms. The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites, which is an important consideration in drug design. nih.gov However, the versatility of the thiophene scaffold allows for modifications that can mitigate such risks while retaining therapeutic activity. nih.gov

The study of compounds like this compound and its analogues contributes to a deeper understanding of the molecular intricacies of cancer. By elucidating the specific interactions of these molecules with targets like tubulin and their impact on critical cellular processes such as apoptosis and the cell cycle, researchers can develop more effective and targeted cancer therapies. The ongoing exploration of thiophene derivatives continues to be a promising avenue in the quest for novel therapeutic agents.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Strategies

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing (E)-3-(5-phenylthiophen-2-yl)acrylic acid and its derivatives. While classical methods like the Perkin, Knoevenagel, or Heck coupling reactions provide foundational routes, the principles of green chemistry are guiding the next generation of synthetic strategies. derpharmachemica.com

Key areas for exploration include:

C-H Activation/Arylation: Direct C-H arylation of the thiophene (B33073) ring is a powerful, atom-economical approach that minimizes the need for pre-functionalized starting materials, thereby reducing waste. researchgate.net Future work could optimize palladium-catalyzed C-H activation protocols using water as a solvent, potentially repurposing industrial wastewater to enhance the green credentials of the synthesis.

Microwave and Sonochemical Methods: The use of non-conventional energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times and improve yields. These techniques align with green chemistry principles by offering enhanced energy efficiency compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher reproducibility, scalability, and safety. Adapting the synthesis of this compound to a flow process could enable more efficient large-scale production.

Novel Catalysts: Research into recoverable catalysts or earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium) will be crucial for developing more sustainable and economical synthetic routes.

A comparison of potential synthetic improvements is outlined in the table below.

| Strategy | Conventional Approach | Future Sustainable Approach | Key Advantages |

| Coupling Method | Suzuki or Heck Coupling | Direct C-H Arylation | Higher atom economy, fewer pre-functionalization steps. |

| Energy Source | Conventional thermal heating | Microwave irradiation or Sonication | Reduced reaction times, lower energy consumption. |

| Solvent | Organic solvents (e.g., DMF, Toluene) | Green solvents (e.g., water, DES) or solvent-free | Reduced environmental impact and toxicity. |

| Catalyst | Homogeneous Palladium catalysts | Heterogeneous or recyclable catalysts | Catalyst reusability, simplified product purification. |

Advanced Computational Design for Tailored Molecular Functionalities

Computational chemistry is an indispensable tool for predicting molecular properties and guiding the rational design of new derivatives with enhanced functionalities. Future research will heavily leverage in silico methods to explore the potential of the this compound scaffold.

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) calculations will be employed to predict and understand the electronic and optical properties of novel derivatives. mdpi.comresearchgate.netscispace.com These studies can accurately forecast key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and absorption/emission spectra. mdpi.comnih.govresearchgate.net This information is vital for designing molecules for specific optoelectronic applications. nih.gov

Molecular Docking: For therapeutic applications, molecular docking simulations will be essential to predict the binding affinity and orientation of derivatives within the active sites of biological targets, such as enzymes or receptors. nih.govmdpi.comcolab.ws This approach can identify promising candidates for further synthesis and biological testing, for instance, as inhibitors of enzymes implicated in cancer or microbial infections. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their observed biological activity or physical properties. This allows for the predictive design of new compounds with optimized performance.

Exploration of Emerging Applications in Energy and Optoelectronics

The π-conjugated system of this compound makes it an attractive candidate for applications in organic electronics. Thiophene-based materials are renowned for their stability and charge-transport properties. mdpi.comrsc.orgresearchgate.net

Future research in this area will focus on:

Organic Solar Cells (OSCs): The compound could serve as a building block for creating donor or acceptor materials in bulk heterojunction solar cells. rsc.orgrsc.orgnih.gov The acrylic acid group provides a convenient anchor point for further functionalization or for grafting the molecule onto semiconductor surfaces like titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). mdpi.com

Organic Light-Emitting Diodes (OLEDs): By modifying the phenyl and thiophene rings with various electron-donating or electron-withdrawing groups, the emission color and efficiency of the molecule can be tuned. Computational studies (DFT) will be crucial in predicting these properties before synthesis. mdpi.com

Organic Field-Effect Transistors (OFETs): Thiophene-containing molecules are widely used as the active semiconductor layer in OFETs. Research could explore the self-assembly and film-forming properties of derivatives to optimize charge carrier mobility. researchgate.net

Chemical Sensors: The electronic properties of conjugated polymers can be sensitive to the presence of specific analytes. nih.gov Derivatives of this compound could be integrated into sensor arrays, where binding to an analyte would induce a measurable change in fluorescence or conductivity.

Expanding the Scope of Biocatalytic Transformations and Bioconjugate Chemistry

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The future in this domain involves harnessing enzymes for the synthesis and modification of this compound.

Enzymatic Synthesis: Enzymes such as phenylalanine ammonia-lyase (PAL) or engineered variants could potentially be used to catalyze the formation of the acrylic acid moiety from a corresponding aldehyde precursor, offering a highly sustainable synthetic route.

Biocatalytic Derivatization: Lipases and esterases could be used for the selective esterification or amidation of the carboxylic acid group, providing a mild and efficient way to generate libraries of derivatives for screening.

Furthermore, the structure of the molecule is amenable to bioconjugation, the process of linking molecules to biological macromolecules like proteins or nucleic acids.

Thiol-Reactive Conjugation: While the thiophene ring itself is generally stable, the acrylic acid moiety can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on proteins. Alternatively, the phenyl or thiophene rings could be functionalized with groups amenable to "click chemistry" or thiol-based reactions for highly efficient and specific bioconjugation. acs.orgnih.gov

Development of Probes and Tags: Conjugating fluorescent or bioactive derivatives of this compound to antibodies or other biomolecules could lead to the development of novel imaging agents or targeted therapeutics.

Deeper Elucidation of Mechanistic Biological Interactions and Therapeutic Potential

Thiophene-containing compounds are present in numerous pharmaceuticals and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net Preliminary research on related phenylthiophene structures has identified potential as antirheumatic agents and inhibitors of enzymes crucial for parasite survival. rug.nlnih.govrug.nl

Future research should aim for a deeper understanding of these interactions:

Antimicrobial and Antifungal Activity: Derivatives should be screened against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.gov Mechanistic studies, potentially involving molecular docking, could then identify the specific cellular targets, such as enzymes in bacterial cell wall synthesis or outer membrane proteins. nih.gov

Anticancer and Antiproliferative Effects: The compound and its analogs can be evaluated against various cancer cell lines. mdpi.com Follow-up studies would focus on identifying the mechanism of action, such as the inhibition of specific kinases, disruption of protein-protein interactions (e.g., BCL-2 family proteins), or induction of apoptosis. mdpi.com

Enzyme Inhibition Studies: Given the structural similarity to known enzyme inhibitors, derivatives should be tested for their ability to inhibit key enzymes involved in disease, such as cyclooxygenases (anti-inflammatory), monoamine oxidases (neuroprotective), or parasitic enzymes like aspartate transcarbamoylase. nih.govrug.nl

The table below summarizes potential therapeutic targets for derivatives of this compound.

| Therapeutic Area | Potential Molecular Target | Rationale |

| Oncology | Protein kinases, BCL-2 family proteins | Many kinase inhibitors contain heterocyclic scaffolds; thiophenes have shown antiproliferative activity. mdpi.com |

| Infectious Diseases | Bacterial membrane proteins (e.g., OMPs), essential enzymes | Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity. nih.gov |

| Inflammatory Diseases | Interleukin-1 (IL-1), Cyclooxygenase (COX) | Related 5-phenylthiophene carboxylic acids have shown antirheumatic and IL-1 antagonistic effects. nih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO-A, MAO-B) | Thiophene acetic acid has been studied as a potential MAO inhibitor. nih.gov |

By systematically pursuing these research avenues, the scientific community can fully explore and harness the properties of this compound, paving the way for novel materials and therapeutics.

Q & A

Q. How does π-conjugation in this compound influence its electronic applications?

- Methodology : UV-Vis and fluorescence spectroscopy assess intramolecular charge transfer. Cyclic voltammetry measures HOMO-LUMO gaps for potential use in organic semiconductors or sensitizers .

Data Contradiction Analysis

- Spectral vs. Computational Mismatches : Discrepancies in NMR shifts may arise from solvent polarity or crystal packing effects. Validate with solid-state NMR or adjust DFT solvent models.

- Purity vs. Bioactivity : Lower-than-expected biological activity may indicate undetected isomers. Use chiral HPLC or polarimetric analysis to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.